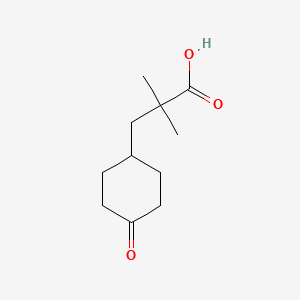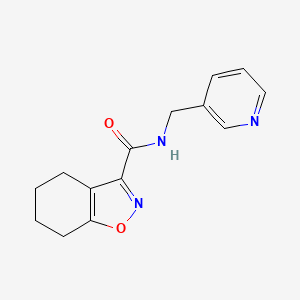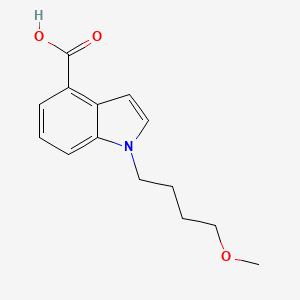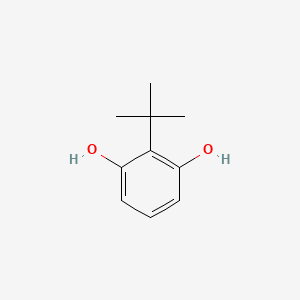
Ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylate is an organic compound that belongs to the class of cyclohexene carboxylates This compound is characterized by the presence of a 4-chlorophenyl group and two methyl groups attached to a cyclohexene ring, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 2,2-dimethylcyclohexanone.
Aldol Condensation: The 4-chlorobenzaldehyde undergoes an aldol condensation reaction with 2,2-dimethylcyclohexanone in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ketone.
Dehydration: The β-hydroxy ketone is then dehydrated using an acid catalyst like sulfuric acid to yield the α,β-unsaturated ketone.
Esterification: Finally, the α,β-unsaturated ketone is esterified with ethanol in the presence of an acid catalyst to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylic acid.
Reduction: Ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylate can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds also contain a 4-chlorophenyl group and exhibit antiviral activity.
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide: These derivatives are valuable bioactive compounds with antimicrobial properties.
The uniqueness of this compound lies in its cyclohexene ring structure and the presence of both the 4-chlorophenyl and ethyl ester groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21ClO2 |
|---|---|
Molecular Weight |
292.8 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenyl)-6,6-dimethylcyclohexene-1-carboxylate |
InChI |
InChI=1S/C17H21ClO2/c1-4-20-16(19)15-14(6-5-11-17(15,2)3)12-7-9-13(18)10-8-12/h7-10H,4-6,11H2,1-3H3 |
InChI Key |
NXDPZEVZMQDTQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCCC1(C)C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13875394.png)








![2-[(4-Methoxyphenyl)methyl]-1-benzothiophen-3-ol](/img/structure/B13875453.png)


![3-(Hydroxymethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13875478.png)

